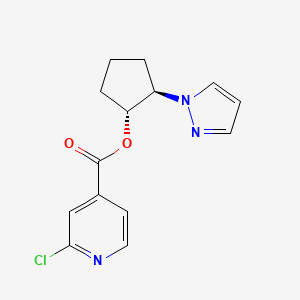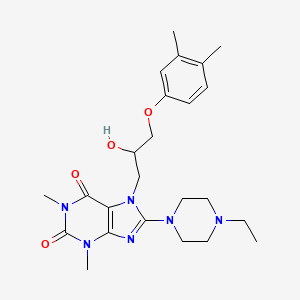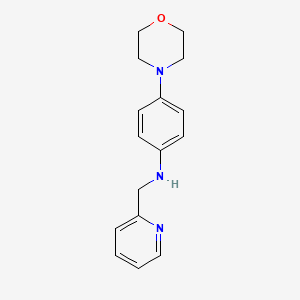
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A coumarin derivative, specifically 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, has been synthesized and characterized using single-crystal X-ray diffraction, showcasing its structural and fluorescent properties. This compound crystallizes in a monoclinic system and exhibits significant quantum chemical characteristics and fluorescence, indicating its potential in optical applications and chemical sensing (Sheng Li, Jingyu Huang, Ying Wang, P. Liu, 2014).
Chemical Reactions and Derivatives
The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines leads to the formation of novel cyclic phosphonic analogs. These reactions highlight the versatility of chromen derivatives in producing compounds with potential applications in medicinal chemistry and materials science (Budzisz Elż, Pastuszko Slawomir, 1999).
Cytotoxic Activities
Synthetic efforts on chromen derivatives have led to compounds showing significant cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents. The exploration of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showcases the chromen scaffold's utility in designing novel anticancer compounds (M. Vosooghi, S. Rajabalian, et al., 2010).
Biological Screening
The synthesis and biological screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives have demonstrated their utility in identifying compounds with significant bactericidal and cytotoxic activities. This line of research opens up avenues for developing new antimicrobial and anticancer agents based on the chromen structure (K. Khan, Z. Saify, et al., 2003).
Wirkmechanismus
Target of Action
The primary target of SMR000145659 is currently under investigation. Some studies suggest that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak .
Mode of Action
SMR000145659 interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus. This interaction is dose-dependent, with increasing concentrations of SMR000145659 exhibiting increasing blockade of biofilm formation .
Biochemical Pathways
The exact biochemical pathways affected by SMR000145659 are still under investigation. Its ability to inhibit biofilm formation suggests that it may interfere with the pathways involved in bacterial growth and adherence .
Result of Action
The primary result of SMR000145659’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially reduce the viability of these bacterial colonies and improve their susceptibility to antimicrobial agents .
Eigenschaften
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12-19(26-17-8-6-5-7-16(17)24-4)18(23)13-9-10-15(22)14(11-21(2)3)20(13)25-12/h5-10,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPQFQJMRFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)


![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)
-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)
![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)